7-Oxo-bexarotene
Overview
Description
7-Oxo-bexarotene is a derivative of bexarotene . Bexarotene is a member of the retinoid class of drugs and is associated with birth defects in humans . It is indicated for the treatment of cutaneous manifestations of cutaneous T-cell lymphoma in patients who are refractory to at least one prior systemic therapy .
Synthesis Analysis
While specific synthesis details for 7-Oxo-bexarotene were not found, there is a paper discussing the synthesis of Bexarotene .Molecular Structure Analysis
The molecular formula of 7-Oxo-bexarotene is C24H26O3 . The IUPAC name is 4-[1-(3,5,5,8,8-pentamethyl-7-oxo-6H-naphthalen-2-yl)ethenyl]benzoic acid . The molecular weight is 362.5 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Oxo-bexarotene include a molecular weight of 362.5 g/mol, a XLogP3-AA of 6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 3, an exact mass of 362.18819469 g/mol, a monoisotopic mass of 362.18819469 g/mol, a topological polar surface area of 54.4 Ų, a heavy atom count of 27, and a complexity of 622 .Scientific Research Applications
Metabolism and Activation of Retinoid Receptors : 7-Oxo-bexarotene is a metabolite of bexarotene, a rexinoid used for treating cutaneous T-cell lymphoma. The metabolism of bexarotene has been studied in liver slices and microsomes from rats, dogs, and humans. It's observed that while there is substantial systemic exposure to the oxidative metabolites of bexarotene, including 7-Oxo-bexarotene, they have reduced activity in activating retinoid receptors compared to the parent compound (Howell et al., 2001).
Effects on Alzheimer's Disease : Contrary to earlier reports, bexarotene was found to have no significant effect on brain amyloid-β levels or cognitive function in animal models of Alzheimer's disease. This challenges the potential efficacy of bexarotene, and possibly its metabolites like 7-Oxo-bexarotene, for Alzheimer's treatment (O’Hare et al., 2016).
Prodrug Strategies for Neurodegenerative Diseases : There are studies exploring bexarotene prodrugs, designed to release bexarotene (and possibly its metabolites) in areas of the brain affected by neurodegenerative diseases. This strategy is based on the enzyme NAD(P)H/quinone oxidoreductase, elevated in neurodegenerative conditions (Schäfer et al., 2014).
Potential for Brain Imaging : Carbon-11 labeled bexarotene, which could include its metabolites like 7-Oxo-bexarotene, has been synthesized for potential use in brain imaging, especially in the context of Alzheimer's disease research (Rotstein et al., 2014).
Effects on Cholesterol Homeostasis and Atherosclerosis : Bexarotene has been found to improve cholesterol distribution and inhibit atherosclerosis progression in mice, suggesting a potential application in cardiovascular diseases. This could be relevant for its metabolites as well (Lalloyer et al., 2006).
Role in Cancer Therapy : Bexarotene exhibits anti-tumor activities, and its metabolites like 7-Oxo-bexarotene could be implicated in this context. Research includes its use in combination with other drugs for treating non-small-cell lung cancer (Khuri et al., 2001).
Safety And Hazards
Future Directions
Bexarotene has shown great potential, demonstrating enhanced therapeutic activity against a plethora of tumor types, both as a single agent and as an adjuvant with other targeted agents . It has been found to exert pharmacological effects in the nervous system, with low bioavailability and poor cerebral distribution limiting its application in treatment on neurological disorders . Therefore, extensive research is required to confirm its potential .
properties
IUPAC Name |
4-[1-(3,5,5,8,8-pentamethyl-7-oxo-6H-naphthalen-2-yl)ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMHAABXFLIUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(=O)CC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-bexarotene | |
CAS RN |
368451-15-4 | |
Record name | 7-Oxo-bexarotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-OXO-BEXAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POY4N4NX0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.